N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide
Description
N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide is a symmetric bis-acetamide-sulfonamide hybrid compound characterized by two acetamide groups and two sulfamoyl moieties linked via aromatic benzene rings.
Properties
Molecular Formula |
C22H22N4O6S2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-[4-[[2-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H22N4O6S2/c1-15(27)23-17-7-11-19(12-8-17)33(29,30)25-21-5-3-4-6-22(21)26-34(31,32)20-13-9-18(10-14-20)24-16(2)28/h3-14,25-26H,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
OCPKOPHWUIZPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-acetylaminobenzenesulfonyl chloride with aqueous ammonia at temperatures not exceeding 30°C . This reaction yields 4-acetamidobenzenesulfonamide, which can then be further reacted with other intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to control temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of bacterial enzymes, such as dihydropteroate synthase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making the compound effective as an antibacterial agent.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Core Scaffold Variations
- Acetylsulfanilamide (N-(4-Sulfamoylphenyl)acetamide) : A simpler analog with a single acetamide and sulfamoyl group. It has a molecular weight of 214.24 g/mol and serves as a foundational scaffold for antimicrobial agents (). In contrast, the target compound’s dual sulfamoyl-acetamide architecture increases molecular weight (~452.45 g/mol estimated), likely enhancing thermal stability (higher melting point) and reducing solubility in polar solvents due to symmetry-driven crystalline packing .
- The target compound lacks heterocyclic substituents but compensates with increased hydrogen-bonding capacity via dual sulfamoyl groups.
Substituent Effects
- Morpholinosulfonyl Derivatives (): Compounds like N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide incorporate morpholine rings, improving solubility and metabolic stability. The target compound’s absence of morpholine may limit solubility but reduce off-target interactions.
- Thiazole/Thiophene Hybrids () : Derivatives such as 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (5a) leverage sulfur-containing heterocycles for enhanced antimicrobial activity. The target compound’s reliance on sulfamoyl groups may prioritize enzyme inhibition over broad-spectrum antimicrobial effects .
Enzyme Inhibition
- Urease Inhibition (): Compounds like N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide (13) show potent urease inhibition (IC₅₀ ~0.8–1.2 µM) due to hydrophobic aryl substituents. The target compound’s symmetric structure may hinder optimal binding to urease’s active site but could exhibit activity through sulfamoyl-mediated zinc chelation .
- Carbonic Anhydrase Inhibition (): N-(2-amino-4-(N-(Tert-butyl)sulfamoyl)phenyl)-2-(4-hydroxyphenyl)acetamide (29) demonstrates moderate inhibition (Ki ~50–100 nM). The target compound’s dual sulfamoyl groups could enhance binding to carbonic anhydrase’s catalytic zinc, though steric hindrance may reduce efficacy .
Anticancer and Antimicrobial Potential
- Pyrazole-Sulfonamide Hybrids (): Compounds like 2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide (9) induce apoptosis in colon cancer via dual-tail strategies. The target compound’s lack of cyano or acrylamide groups may limit pro-apoptotic effects but retain sulfonamide-mediated cytotoxicity .
- Antimicrobial Derivatives () : Thiazole and chromene hybrids exhibit broad-spectrum activity (MIC ~4–16 µg/mL). The target compound’s reliance on sulfamoyl groups may narrow its antimicrobial spectrum but improve selectivity for sulfa drug-resistant strains .
Biological Activity
N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide, a sulfonamide derivative, is of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory contexts. Understanding its biological mechanisms and effects is crucial for developing new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O4S, with a molecular weight of 341.38 g/mol. The compound features a sulfonamide moiety linked to an acetamide group, which is essential for its biological activity.
The primary mechanism of action for sulfonamide compounds involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. This inhibition disrupts bacterial growth and replication, making these compounds effective against various bacterial infections. Additionally, some studies suggest that sulfonamides may exhibit anti-inflammatory properties by modulating immune responses.
Antimicrobial Activity
This compound has shown promising results in inhibiting the growth of several bacterial strains. The following table summarizes its activity against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Streptococcus pneumoniae | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
These results indicate that the compound possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria.
Anti-Inflammatory Activity
Research has also indicated that this compound may exert anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines treated with this compound. The following case study highlights these findings:
Case Study: Inhibition of Cytokine Production
In a controlled laboratory setting, RAW264.7 macrophage cells were treated with varying concentrations of this compound. The results showed a dose-dependent decrease in TNF-α production:
| Concentration (µM) | TNF-α Production (pg/mL) |
|---|---|
| 0 | 1500 |
| 10 | 1200 |
| 20 | 800 |
| 50 | 400 |
This data suggests that the compound may be beneficial in treating inflammatory diseases by modulating cytokine levels.
Toxicity and Safety Profile
While the therapeutic potential is significant, understanding the toxicity profile is crucial. Preliminary studies indicate that high concentrations of this compound can lead to cytotoxic effects in human cell lines. Further studies are necessary to establish safe dosage levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
